molecular formula C11H7N3O2S B14413763 5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 84731-21-5

5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B14413763
CAS No.: 84731-21-5
M. Wt: 245.26 g/mol
InChI Key: HNAQCGRIFGDBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methylsulfanyl group and the triazole ring in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include butyllithium, aqueous ammonium chloride, carbon dioxide, methyl chloroformate, and benzophenone . The major products formed from these reactions are typically 5-substituted 1,2,3-triazoles .

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis . By inhibiting this enzyme, the compound disrupts the production of pyrimidine nucleotides, leading to the induction of reactive oxygen species and subsequent cell death. This mechanism is particularly effective in targeting cancer cells .

Comparison with Similar Compounds

Similar compounds to 5-(Methylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione include other naphtho[2,3-d][1,2,3]triazole derivatives and 1,2,3-triazole compounds. These compounds share similar structural features and biological activities but differ in their specific substituents and reactivity .

Properties

CAS No.

84731-21-5

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

5-methylsulfanyl-2H-benzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C11H7N3O2S/c1-17-6-4-2-3-5-7(6)11(16)9-8(10(5)15)12-14-13-9/h2-4H,1H3,(H,12,13,14)

InChI Key

HNAQCGRIFGDBOL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1C(=O)C3=NNN=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.